3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile
Description
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 5-position and a phenoxy group at the 3-position. The phenoxy group itself is further substituted with a bromine atom at the 4-position and a formyl group at the 3-position. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or materials science applications.
Properties
Molecular Formula |
C14H7BrFNO2 |
|---|---|
Molecular Weight |
320.11 g/mol |
IUPAC Name |
3-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile |
InChI |
InChI=1S/C14H7BrFNO2/c15-14-2-1-12(5-10(14)8-18)19-13-4-9(7-17)3-11(16)6-13/h1-6,8H |
InChI Key |
BUVYTCFMFSVCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)C#N)F)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile typically involves the reaction of 4-fluorobenzonitrile with 2-bromo-5-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzoic acid.
Reduction: 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile, emphasizing differences in substituents, physicochemical properties, and applications.
Structural and Functional Analysis
Substituent Effects :
- The formyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). This contrasts with 3-(bromomethyl)-5-fluorobenzonitrile, where the bromomethyl group facilitates alkylation or cross-coupling reactions .
- Fluorine at the benzonitrile 5-position (common in all analogs) contributes to metabolic stability and lipophilicity, critical for pharmacokinetics in drug candidates like belzutifan .
Spectroscopic Properties: BFBN exhibits distinct FTIR/FT-Raman signatures (e.g., C≡N stretching at ~2230 cm⁻¹, C-Br at ~560 cm⁻¹). The target compound’s additional formyl and phenoxy groups would introduce peaks for C=O (~1700 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹). UV-Vis studies of BFBN show charge transfer transitions; the target compound’s extended conjugation (via phenoxy linkage) may redshift absorption maxima.
The target compound’s formyl group could enable prodrug strategies or covalent binding to biological targets. The pyrazolo-pyridazin analog highlights how heterocyclic additions to the phenoxy ring enhance bioactivity, suggesting avenues for structural optimization.
Biological Activity
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its effects on different biological systems.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H8BrNO2 |
| Molecular Weight | 304.12 g/mol |
| IUPAC Name | 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile |
| CAS Number | Not specified |
The biological activity of 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile is primarily attributed to its ability to interact with various molecular targets. This compound may act as an enzyme inhibitor or modulate receptor activity, influencing pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile exhibit notable antimicrobial properties. They have been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
Cytotoxic Effects
Studies have evaluated the cytotoxic effects of this compound on several human cancer cell lines. Notably, it has shown significant antiproliferative activity, leading to increased apoptosis in treated cells. The mechanism may involve the induction of caspase pathways, which are crucial for programmed cell death .
Anti-inflammatory Properties
There is evidence suggesting that 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile may exhibit anti-inflammatory effects. The compound has been observed to reduce pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cells
- A study assessed the cytotoxicity of various derivatives, including 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile, against human tumor cell lines. Results indicated a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.
- The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
-
Antimicrobial Testing
- In antimicrobial assays, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. It outperformed standard antibiotics in some cases, suggesting a unique mechanism of action that warrants further investigation.
- In Vivo Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
